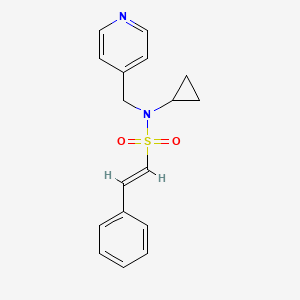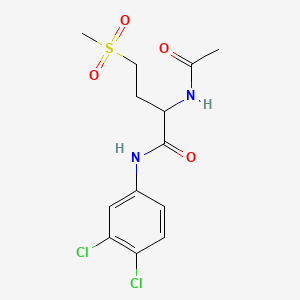![molecular formula C12H13FO B2685856 (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol CAS No. 1934767-33-5](/img/structure/B2685856.png)
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol” is a chemical compound with the molecular formula C12H13FO . Its IUPAC name is (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol . The compound has a molecular weight of 192.23 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: OCc1ccc(C23CC(F)(C2)C3)cc1 . This notation indicates that the compound contains a phenyl group (c1ccc(cc1)) attached to a methanol group (OC) and a fluorobicyclopentane group (C23CC(F)(C2)C3).Physical and Chemical Properties Analysis
The compound has a molecular weight of 192.23 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Fluorofunctionalization in Organic Synthesis
(Stavber, Zupan, & Poss, 1995) and (Stavber, Jereb, & Zupan, 2002) demonstrated the effective use of fluorine atom transfer reagents, highlighting the importance of fluorofunctionalization in organic molecules. Such methodologies are critical in the synthesis of complex molecules where fluorine plays a vital role in modifying physical, chemical, and biological properties.
Photochemistry and Charge Transfer
(Steinmetz, Yu, & Li, 1994) explored the photochemistry of compounds exhibiting charge transfer states, underlining the importance of such studies in understanding molecular interactions and energy transfer mechanisms in organic molecules.
Hydroxylation of Hydrocarbons
(Liu, Johnson, Newcomb, & Lippard, 1993) investigated the hydroxylation of hydrocarbons, which is a key process in various organic synthesis and metabolic pathways. The study of such reactions is crucial for the development of synthetic methods and understanding enzyme-catalyzed processes.
Proton Exchange Membranes
(Wang, Shin, Lee, Kang, Lee, & Guiver, 2012) researched the development of proton exchange membranes with potential applications in fuel cell technology. The study demonstrates the role of organic molecules in advancing materials science, particularly in energy-related applications.
Interaction with Alcohols
(Maity, Maity, & Patwari, 2011) explored the interaction of alcohols with fluorophenylacetylenes, which is significant for understanding molecular interactions and designing molecules with specific properties.
Diesel Engine Fuels
(Yilmaz & Atmanli, 2017) examined the use of alcohols in diesel engines, showcasing the potential of organic compounds in alternative fuel technologies.
Photochromic Units and Fluorophores
(De Meijere, Zhao, Belov, Bossi, Noltemeyer, & Hell, 2007) investigated compounds with photochromic units and fluorophores, highlighting their importance in the development of materials with light-responsive properties.
In Vivo Conjugation Pathways
(Zhuo, Cantone, Wang, Leet, Drexler, Yeung, Huang, Eastman, Parcella, Mosure, Soars, Kadow, & Johnson, 2016) studied unexpected in vivo conjugation pathways, emphasizing the significance of understanding metabolic processes in drug development.
Hydrostatic Properties in Diamond-Anvil Pressure Cells
(Piermarini, Block, & Barnett, 1973) focused on the hydrostatic properties of materials in high-pressure environments, an essential area in materials science research.
Catalysis and Functionalization
(Sun, Sun, & Rao, 2014) and (Moreno-Mañas, Pleixats, & Villarroya, 2001) explored catalysis and functionalization in organic synthesis, showing the impact of these processes on the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
[4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-12-6-11(7-12,8-12)10-3-1-9(5-14)2-4-10/h1-4,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGXWJUGRHEBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C3=CC=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE](/img/structure/B2685776.png)
![2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2685779.png)
![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2685783.png)

![N-(2H-1,3-benzodioxol-5-yl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2685786.png)

![(1S,4S,5R)-5-Hydroxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B2685790.png)
![1-(2-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2685794.png)


